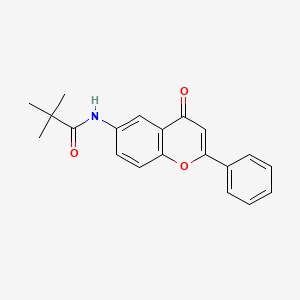

2,2-dimethyl-N-(4-oxo-2-phenylchromen-6-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

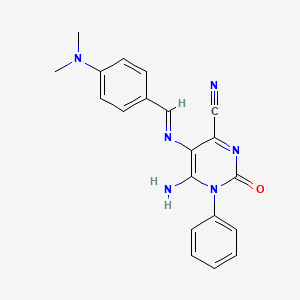

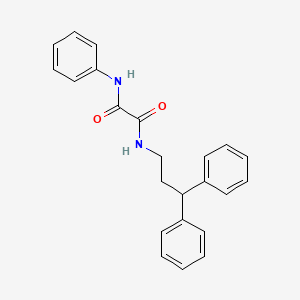

The compound “2,2-dimethyl-N-(4-oxo-2-phenylchromen-6-yl)propanamide” is an organic compound. It contains functional groups such as amide and ketone, which are common in many organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a phenyl ring. The exact structure would depend on the specific arrangement and bonding of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity would all be influenced by the specific arrangement of atoms and functional groups in the compound .Scientific Research Applications

- Flavonoids, including STK925664, have been investigated for their antiviral potential. Researchers explore their ability to inhibit viral replication, attachment, or entry into host cells. While specific studies on STK925664 are limited, its structural features suggest it might be worth exploring as a potential antiviral agent .

- Flavonoids often possess anti-inflammatory effects. STK925664’s structure includes a chromenone ring, which is associated with anti-inflammatory activity. Investigating its impact on inflammatory pathways could yield valuable insights .

- Flavonoids are known for their potential in cancer prevention. STK925664’s phenyl-substituted chromenone scaffold could be relevant in inhibiting tumor growth or metastasis. Further studies are needed to validate its efficacy .

- Some flavonoids exhibit neuroprotective properties. STK925664’s unique structure might contribute to neuronal health, making it an interesting candidate for neurodegenerative disease research .

- Flavonoids are associated with cardiovascular benefits, including improved endothelial function and reduced oxidative stress. STK925664’s phenylchromenone core could be relevant in this context .

- STK925664 falls within the extended flavonoid category, which includes compounds with additional fused rings on the phenyl-substituted benzopyran framework. These extended flavonoids exhibit diverse biological activities, such as antioxidant, antimicrobial, and anticancer effects .

Antiviral Activity

Anti-Inflammatory Properties

Cancer Chemoprevention

Neuroprotective Effects

Cardiovascular Health

Extended Flavonoid Applications

Mechanism of Action

Future Directions

properties

IUPAC Name |

2,2-dimethyl-N-(4-oxo-2-phenylchromen-6-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-20(2,3)19(23)21-14-9-10-17-15(11-14)16(22)12-18(24-17)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRBAOCSRQXOBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-N-(4-oxo-2-phenylchromen-6-yl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B2397723.png)

![3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2397724.png)

![2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile](/img/structure/B2397734.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2397735.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2397736.png)

![(2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B2397745.png)